Leucettamidine

CAS No.:

Cat. No.: VC14585011

Molecular Formula: C25H24N6O5

Molecular Weight: 488.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H24N6O5 |

|---|---|

| Molecular Weight | 488.5 g/mol |

| IUPAC Name | (5E)-5-[4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-yl]imino-2-imino-1,3-dimethylimidazolidin-4-one |

| Standard InChI | InChI=1S/C25H24N6O5/c1-29-17(9-15-5-7-19-21(11-15)36-13-34-19)16(8-14-4-6-18-20(10-14)35-12-33-18)27-25(29)28-22-23(32)31(3)24(26)30(22)2/h4-7,10-11,26H,8-9,12-13H2,1-3H3/b26-24?,28-22+ |

| Standard InChI Key | RZKRATQHPLTYSI-GQZUJQTPSA-N |

| Isomeric SMILES | CN1C(=C(N=C1/N=C/2\C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6 |

| Canonical SMILES | CN1C(=C(N=C1N=C2C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6 |

Introduction

Chemical Identity and Structural Features

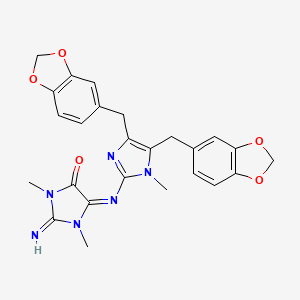

Leucettamidine (C₂₅H₂₄N₆O₅) is a polycyclic alkaloid featuring a 2-aminoimidazolone scaffold decorated with two 1,3-benzodioxole-5-ylmethyl groups and a parabanic acid moiety (Figure 1). Its IUPAC name, (5E)-5-[4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-yl]imino-2-imino-1,3-dimethylimidazolidin-4-one, reflects its intricate substitution pattern . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 488.5 g/mol |

| XLogP | 3.4 |

| Rotatable Bonds | 5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 8 |

| Polar Surface Area | 114.5 Ų |

| Canonical SMILES | CN1C(=C(N=C1/N=C/2\C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6 |

The molecule’s planar structure and conjugated system contribute to its stability and ability to engage in π-π interactions with biological targets .

Biological Source and Ecological Context

Leucettamidine was first isolated in 1993 from the calcareous sponge Leucetta microraphis collected in Palauan waters . Members of the Leucetta genus, commonly known as "lemon sponges," inhabit shallow tropical reefs and employ filter-feeding mechanisms to extract nutrients . These sponges thrive in salinities of 1.023–1.025 and temperatures of 72–78°F, often attaching to hard substrates like coral rubble . The ecological role of leucettamidine remains unclear, though it may function as a chemical deterrent against predators or fouling organisms, a common trait among sponge-derived alkaloids .

Isolation and Structural Elucidation

Extraction and Purification

Initial isolation protocols involved methanol extraction of sponge biomass followed by liquid-liquid partitioning and chromatographic separation (e.g., silica gel, Sephadex LH-20) . Final purification via reversed-phase HPLC yielded leucettamidine as a pale-yellow amorphous solid .

Spectroscopic Characterization

Structural determination relied on:

-

HR-ESI-MS: Molecular ion peak at m/z 489.1893 [M+H]⁺, confirming the molecular formula .

-

NMR Spectroscopy: Key signals included:

-

X-ray Crystallography: Resolved the E-configuration of the imine bond and planar geometry of the imidazolone core .

Synthetic Approaches

Retrosynthetic Analysis

Two primary strategies have been explored (Figure 2):

-

Thiohydantoin Route: Starting from 3-methylthiohydantoin, aldol condensation with benzodioxolylmethyl aldehydes followed by transamination .

-

Diiodoimidazole Metallation: Site-specific lithiation of 4,5-diiodoimidazoles enables sequential functionalization with benzodioxolylmethyl Grignard reagents .

Key Synthetic Steps

-

Metallation-Lithiation: Treatment of 4,5-diiodoimidazole with n-BuLi generates a C2-lithiated intermediate, which reacts with electrophiles to install substituents .

-

Reductive Amination: Sodium cyanoborohydride-mediated reduction of imine intermediates yields stable amine products .

-

Ionic Reduction: Et₃SiH/TFA selectively reduces benzylic alcohols to methylene groups without affecting the imidazolone core .

Challenges and Optimizations

-

Regioselectivity: Competing reactions at C2 vs. C4 positions of the imidazole necessitate careful temperature control (−78°C to 0°C) .

-

Stereochemical Control: The E-configuration of the central imine is preserved using bulky bases (e.g., LDA) to minimize isomerization .

Pharmacological Activities

Leukotriene B4 Receptor Antagonism

Leucettamidine exhibits moderate inhibition of LTB4 binding (Kᵢ = 5.3 µM), albeit weaker than leucettamine A (Kᵢ = 1.3 µM) . This activity suggests potential in treating inflammatory disorders like psoriasis or asthma, though in vivo efficacy remains untested.

Cytotoxic Properties

In MCF7 breast cancer cells, leucettamidine demonstrated an IC₅₀ of 18 µM, likely through DNA intercalation or topoisomerase inhibition . Comparative studies with analogues revealed that:

-

Benzodioxole Substituents: Enhance cytotoxicity by improving membrane permeability (logP = 3.4 vs. 2.1 for des-benzodioxole analogues) .

-

Imine Configuration: The E-isomer is 3-fold more potent than the Z-form, highlighting stereochemical dependence .

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity include:

-

2-Aminoimidazolone Core: Essential for LTB4 receptor binding; removal reduces activity 10-fold .

-

Benzodioxolylmethyl Groups:

-

N-Methylation: Shields the imidazole nitrogen from metabolic oxidation, enhancing plasma stability .

Analytical Characterization Methods

Current Research and Applications

Drug Discovery Initiatives

-

Anti-Inflammatory Leads: Hybrid molecules combining leucettamidine’s imidazolone core with NSAID motifs (e.g., ibuprofen) show dual COX-2/LTB4 inhibition .

-

Anticancer Agents: Nanoformulations (liposomes, dendrimers) aim to improve solubility and tumor targeting .

Biosynthetic Studies

Putative pathways involve:

-

Shikimate Pathway: Biosynthesis of benzodioxole units from tyrosine .

-

Non-Ribosomal Peptide Synthetases (NRPS): Assembly of the 2-aminoimidazolone scaffold .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume